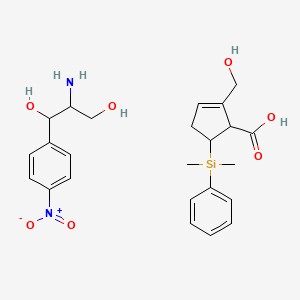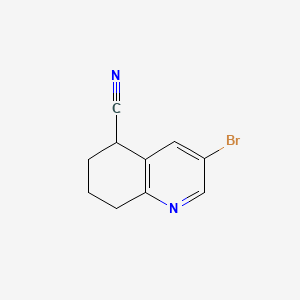
3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbonitrile is a heterocyclic compound with the molecular formula C10H9BrN2. It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbonitrile typically involves the bromination of 5,6,7,8-tetrahydroquinoline-5-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly incorporating continuous flow reactors and automated systems for better control and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a pharmacophore.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds used in various chemical research.
Wirkmechanismus
The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbonitrile is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and the quinoline ring are likely crucial for its binding affinity and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 5,6,7,8-Tetrahydroquinoline-3-carbonitrile
- 1,2,3,4-Tetrahydroisoquinoline derivatives
Uniqueness
3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 3-position and the nitrile group at the 5-position makes it a versatile intermediate for further chemical modifications .
Eigenschaften
Molekularformel |
C10H9BrN2 |
|---|---|
Molekulargewicht |
237.10 g/mol |
IUPAC-Name |
3-bromo-5,6,7,8-tetrahydroquinoline-5-carbonitrile |
InChI |
InChI=1S/C10H9BrN2/c11-8-4-9-7(5-12)2-1-3-10(9)13-6-8/h4,6-7H,1-3H2 |
InChI-Schlüssel |
XVZOFOCTKPPGIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C1)N=CC(=C2)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



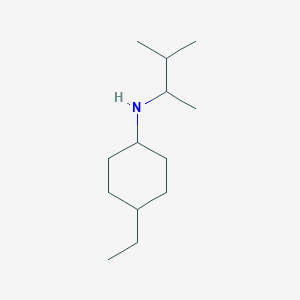
![2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15093635.png)
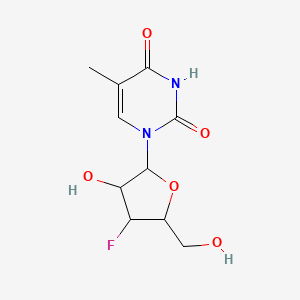

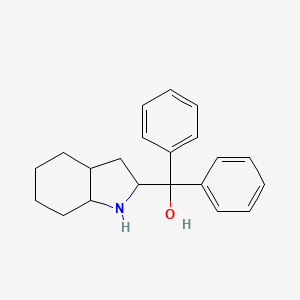
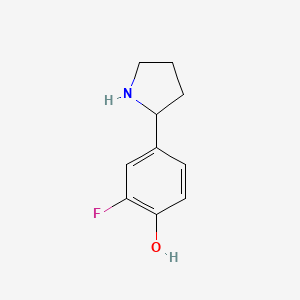
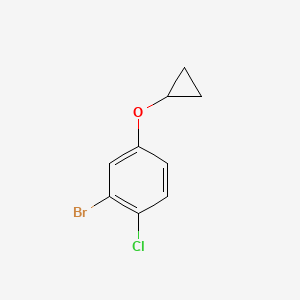
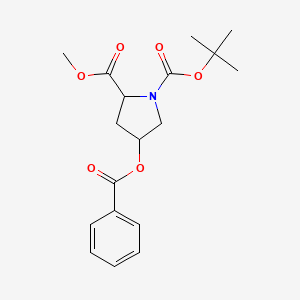


![4-Chloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B15093691.png)
![2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid](/img/structure/B15093699.png)
